N-(2-Chloroethyl)-N'-(3-pyridinyl)urea

Descripción

Structure

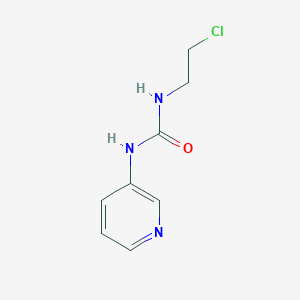

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chloroethyl)-3-pyridin-3-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-3-5-11-8(13)12-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKZUTAGOUFZGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)NCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930314 |

Source

|

| Record name | N'-(2-Chloroethyl)-N-pyridin-3-ylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13908-58-2 |

Source

|

| Record name | NSC83110 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(2-Chloroethyl)-N-pyridin-3-ylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Innovations and Analog Generation for N 2 Chloroethyl N 3 Pyridinyl Urea

Chemical Synthesis Pathways for the Core N-(2-Chloroethyl)urea Scaffold

The construction of the N-(2-Chloroethyl)-N'-(3-pyridinyl)urea molecule hinges on the precise formation of the urea (B33335) linkage and the correct placement of the pyridinyl group.

Optimized Nucleophilic Addition Reactions in Urea Synthesis

The formation of the urea scaffold is typically achieved through nucleophilic addition reactions. A direct and efficient method for synthesizing this compound involves the reaction of 3-aminopyridine (B143674) with 2-chloroethyl isocyanate. prepchem.com In this reaction, the amino group of the 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

A common procedure involves dissolving 3-aminopyridine in a suitable solvent like toluene, followed by the dropwise addition of 2-chloroethyl isocyanate, often under cooling to manage the exothermic nature of the reaction. prepchem.com This method is a straightforward application of nucleophilic addition for urea formation.

General strategies for synthesizing urea derivatives often employ isocyanates as key intermediates. google.com For instance, various N-(2-chloroethyl)urea derivatives can be prepared by reacting a primary or secondary amine with 2-chloroethyl isocyanate. google.com The optimization of these reactions can involve controlling the temperature and the rate of addition to maximize yield and purity. prepchem.com

| Reactant A | Reactant B | Product | Reaction Type |

| 3-Aminopyridine | 2-Chloroethyl isocyanate | This compound | Nucleophilic Addition prepchem.com |

| Various Amines | 2-Chloroethyl isocyanate | N-(2-chloroethyl)urea derivatives | Nucleophilic Addition google.com |

Regioselective Introduction of the 3-Pyridinyl Moiety

The regioselectivity of the synthesis is crucial for ensuring the pyridinyl group is attached at the correct position. In the synthesis starting from 3-aminopyridine, the position of the amino group on the pyridine (B92270) ring inherently directs the urea linkage to the 3-position. prepchem.com This pre-functionalized starting material simplifies the regioselective challenge.

For more complex syntheses or when building the pyridine ring itself, controlling regioselectivity is a significant focus. Methods have been developed for the regioselective synthesis of various substituted pyridines. researchgate.netnih.gov For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig protocols, allow for the precise and controlled introduction of substituents onto the pyridine ring. researchgate.net While not directly applied in the simplest synthesis of this compound, these advanced methods are vital for creating more complex analogs where the pyridine ring might bear other substituents. Furthermore, regioselective syntheses of 3-(2-hydroxyaryl)pyridines have been achieved through reactions involving pyridine N-oxides and arynes, demonstrating transition-metal-free routes to functionalized 3-substituted pyridines. nih.govacs.org

Design and Synthesis of this compound Analogues

The development of analogues of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships and optimize therapeutic properties. nih.gov

Structural Modifications on the Pyridine Nucleus

Modifying the pyridine ring is a common strategy to fine-tune the properties of a lead compound. nih.govresearchgate.net The pyridine scaffold is highly versatile and can be substituted at various positions to alter its electronic properties, lipophilicity, and interaction with biological targets. nih.govnih.gov

Researchers have synthesized libraries of pyridine derivatives to investigate their biological activities. rsc.org For example, introducing different substituents on the pyridine ring can dramatically influence the compound's efficacy. nih.gov Strategies for modification include palladium-catalyzed C-H functionalization, which allows for the direct introduction of aryl or alkyl groups onto the pyridine core. These modifications can lead to analogues with enhanced biological profiles. researchgate.net The synthesis of 2,3-substituted pyridines can be achieved with high regioselectivity using orthogonal cross-coupling strategies. researchgate.net

| Modification Strategy | Example Reaction | Potential Outcome |

| Substitution on the pyridine ring | Palladium-catalyzed cross-coupling | Altered electronic properties and biological activity researchgate.net |

| Introduction of functional groups | Reaction with pyridine N-oxides and arynes | Creation of hydroxylated pyridine analogues acs.org |

| C-H Functionalization | Direct introduction of aryl/alkyl groups | Enhanced biological profiles researchgate.net |

Diversification of the N-(2-Chloroethyl)urea Functional Group

The N-(2-Chloroethyl)urea moiety is a reactive pharmacophore, and its modification can significantly impact the molecule's biological action. ulaval.ca Research on related N-phenyl-N'-(2-chloroethyl)ureas (CEUs) has shown that altering this part of the molecule is a fruitful avenue for analog development. ulaval.canih.gov

Modifications can include replacing the chlorine atom with other halogens or functional groups to modulate the alkylating potential of the compound. ulaval.ca Additionally, the ethylene (B1197577) linker can be extended or branched. Studies on CEUs have explored the effect of substituting the aromatic ring with various alkyl and alkoxy groups, demonstrating that the length and nature of these substituents are important variables for biological activity. ulaval.ca For instance, replacing a hydroxyl group with a methoxy (B1213986) or alkyl group confirmed the importance of the substituent's chain length. ulaval.ca The synthesis of these analogues often follows the same fundamental nucleophilic addition pathway, using appropriately modified starting materials. google.comnih.gov

Hybridization Strategies with Established Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design to create compounds with improved affinity, selectivity, or a dual mode of action. nih.govacs.org The pyridine-urea scaffold is an excellent platform for such strategies.

One approach involves linking the pyridine-urea core to other known anticancer agents or biologically active heterocycles. nih.gov For example, pyridine-urea hybrids have been designed as VEGFR-2 inhibitors, drawing inspiration from existing drugs like sorafenib (B1663141) and axitinib (B1684631) which also contain a urea or amide linker. nih.gov The synthesis of these hybrids typically involves preparing a functionalized pyridine-amine intermediate, which is then reacted with a suitable isocyanate that carries the second pharmacophore. nih.gov Another example is the hybridization of pyridine with a 1,3,4-oxadiazole (B1194373) moiety, which has been shown to produce compounds with potent anticancer activity. acs.org This strategy aims to leverage the biological activities of both components to achieve a synergistic effect. nih.govacs.org

| Hybridization Partner | Rationale | Example Target |

| VEGFR-2 inhibitor pharmacophore | Mimic existing anticancer drugs like sorafenib | VEGFR-2 nih.gov |

| 1,3,4-Oxadiazole | Combine anticancer properties of both heterocycles | Cancer cell lines (e.g., MCF-7, HepG2) acs.org |

| Other Anticancer Drugs | Increase selectivity, reduce side effects | Various nih.gov |

Advanced Characterization Techniques in Compound Verification

The definitive identification and structural elucidation of this compound and its analogs rely on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques for the characterization of these compounds. While specific spectral data for this compound is not extensively published in publicly available literature, the expected chemical shifts can be inferred from data on analogous structures. For instance, in related N-phenyl-N'-(2-chloroethyl)ureas, the protons of the chloroethyl group typically appear as two triplets in the 1H NMR spectrum. The protons on the pyridine ring would exhibit characteristic splitting patterns depending on their substitution. In the 13C NMR spectrum, the carbonyl carbon of the urea group is a key diagnostic signal.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can provide unambiguous assignments of all proton and carbon signals, confirming the connectivity of the molecule. For urea derivatives, specialized techniques like Zero-Field NMR have been explored to simplify complex spectra by modifying spin topology, which can be particularly useful for studying isotopic labeling and proton exchange dynamics.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound and its analogs. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of N-(2-chloroethyl)urea derivatives often involves cleavage of the C-N bond of the urea group and loss of the isocyanate moiety. The specific fragmentation pattern can help to differentiate between positional isomers.

The following table summarizes the key characterization techniques and the type of information they provide for this compound and its analogs.

| Technique | Information Provided |

| 1H NMR | Number and environment of protons, coupling constants |

| 13C NMR | Number and environment of carbon atoms |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, structural confirmation |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, molecular formula confirmation |

| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation patterns, isomer differentiation |

| X-Ray Crystallography | Three-dimensional molecular structure, bond lengths and angles, intermolecular interactions |

Elucidation of Molecular and Cellular Mechanisms Mediated by N 2 Chloroethyl N 3 Pyridinyl Urea

Direct Interactions with Biological Targets

The reactivity of the 2-chloroethyl group is central to the molecular mechanism of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea. This electrophilic moiety enables the molecule to form covalent bonds with nucleophilic residues in biological macromolecules, with a pronounced specificity for the tubulin protein.

The chloroethyl group present in this compound has the chemical potential to act as an alkylating agent. Alkylating agents are known to react with the nucleophilic centers in DNA bases, such as the N7 and O6 positions of guanine. This can lead to the formation of DNA adducts. nih.gov Depending on the structure of the alkylating agent, this can result in mono-adducts or, in the case of bifunctional agents, inter-strand or intra-strand cross-links. nih.govnih.gov These DNA lesions can interfere with DNA replication and transcription, ultimately triggering cytotoxic responses. While the 2-chloroethyl moiety is capable of such reactions, the primary and most potent mechanism of action for the N-aryl-N'-(2-chloroethyl)urea class of compounds has been identified as its interaction with tubulin, rather than direct, widespread DNA damage.

The most significant and well-documented biological target of N-aryl-N'-(2-chloroethyl)ureas is the protein tubulin, a fundamental component of microtubules. Microtubules are dynamic polymers essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics is a proven strategy in cancer therapy.

Research on N-aryl-N'-(2-chloroethyl)ureas has demonstrated that these compounds bind to β-tubulin at or near the colchicine-binding site. nih.gov Colchicine (B1669291) is a well-known microtubule-destabilizing agent, and compounds that interact with its binding site typically inhibit tubulin polymerization. The binding of this compound to this site is a critical initiating event in its biological activity. The pyridine (B92270) ring and the urea (B33335) linkage likely contribute to the specific non-covalent interactions that position the reactive 2-chloroethyl group appropriately within the binding pocket.

A key feature that distinguishes N-aryl-N'-(2-chloroethyl)ureas from many other colchicine-site binders is their ability to form a covalent bond with tubulin. Studies on the analogue N-(4-iodophenyl)-N′-(2-chloroethyl)-urea (ICEU) have shown that the 2-chloroethylurea (B1347274) moiety acts as an acylating agent, targeting a specific glutamic acid residue at position 198 of β-tubulin. nih.gov This reaction results in the irreversible modification of the tubulin protein. The formation of this covalent bond is a critical step that leads to the potent and sustained disruption of microtubule function.

The covalent modification of β-tubulin by this compound has profound consequences for the integrity of the microtubule network. The acylation of Glu198 induces a conformational change in the tubulin dimer, which in turn inhibits its ability to polymerize into microtubules. This leads to a net depolymerization of existing microtubules and a disruption of the dynamic equilibrium between tubulin dimers and polymers. The collapse of the microtubule cytoskeleton results in the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. nih.gov This mitotic arrest ultimately triggers programmed cell death, or apoptosis. nih.gov

Currently, there is a lack of specific research findings detailing the direct and significant interactions of this compound with non-tubulin protein systems. While the electrophilic nature of the chloroethyl group suggests potential for off-target alkylation of other proteins with accessible nucleophilic residues, the primary mechanism of action and cytotoxic effects are strongly correlated with its potent activity as a tubulin-binding agent. The high affinity and specific covalent interaction with β-tubulin appear to be the dominant molecular event driving its biological effects.

Engagement with Non-Tubulin Protein Systems

Inhibition of Thioredoxin-1 Nuclear Translocation

A specific subset of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) has been identified for its ability to prevent the nuclear translocation of Thioredoxin-1 (Trx-1). nih.gov Trx-1 is a key redox-regulating protein that, upon stimulation by factors like oxidative stress or growth factors, moves from the cytoplasm to the nucleus. In the nucleus, it modulates the activity of various transcription factors, promoting cell proliferation and survival. By abrogating the nuclear import of Trx-1, these CEU compounds inhibit its pro-survival and growth-promoting functions. nih.gov This inhibition of Trx-1 nuclear translocation is a significant mechanism contributing to the antiproliferative effects of these compounds and is closely associated with their ability to induce cell cycle arrest in the G0/G1 phase. nih.gov Research indicates that increasing the electrophilic nature of the CEU molecule may enhance general antiproliferative activity but potentially reduce the selectivity towards this specific Trx-1-mediated mechanism. nih.gov

Interaction with Prohibitin 1 and Voltage-Dependent Anion Channel 1

Research has identified prohibitin as a direct molecular target of N-phenyl-N'-(2-chloroethyl)ureas (CEUs). nih.gov Specifically, these compounds have been shown to form a covalent bond with prohibitin, alkylating the aspartic acid residue at position 40 (Asp40). nih.gov Prohibitins are scaffold proteins located in the mitochondria that are involved in maintaining mitochondrial integrity, regulating cell cycle, and cell survival. By covalently modifying prohibitin, CEUs disrupt these vital functions.

While a direct interaction between CEUs and the Voltage-Dependent Anion Channel 1 (VDAC1) is not documented, a functional link is established through prohibitin. VDAC1, a protein in the outer mitochondrial membrane that regulates the passage of metabolites and ions, is known to interact with prohibitin 2 (PHB2). nih.gov This interaction between VDAC1 and PHB2 is enhanced during mitochondrial depolarization and is crucial for the efficient initiation of mitophagy, a cellular process that removes damaged mitochondria. nih.gov Therefore, while CEUs directly target prohibitin, the downstream consequences of this interaction could extend to processes regulated by the prohibitin-VDAC1 complex.

Modulation of Key Kinase Pathways (e.g., RTKs, RAF, PTKs, NADH oxidase, S1P2)

The direct and specific modulation of key kinase pathways such as Receptor Tyrosine Kinases (RTKs), RAF, Protein Tyrosine Kinases (PTKs), NADH oxidase, or the S1P2 receptor by this compound is not extensively detailed in the available scientific literature. However, the disruption of major cellular structures by CEUs, such as microtubules, indirectly affects numerous signaling cascades.

For instance, many anti-angiogenic agents function by targeting the VEGF receptor (VEGFR-2), a receptor tyrosine kinase, and its downstream signaling components like Src, FAK, ERK1/2, and AKT. nih.govmdpi.com While a direct link has not been established for this specific compound, the general class of urea-based molecules can influence kinase signaling. In one study, the tyrosine kinase inhibitor genistein (B1671435) was found to alter the cellular response to urea under hypertonic stress, suggesting a potential interplay between urea-related compounds and kinase activity. nih.gov

Downstream Cellular and Subcellular Responses

The molecular interactions initiated by this compound and its analogs culminate in profound and measurable effects on cell behavior, including halting the cell division cycle, inducing programmed cell death, and preventing the formation of new blood vessels.

Cell Cycle Progression Modulation (e.g., G0/G1 and G2/M Phase Arrest)

The N-phenyl-N'-(2-chloroethyl)urea (CEU) class of compounds exhibits potent activity in modulating cell cycle progression, primarily through two distinct mechanisms that lead to arrest at different phases.

G0/G1 Phase Arrest: A subset of CEUs induces cell cycle arrest in the G0/G1 phase. This effect is mechanistically linked to the inhibition of Thioredoxin-1 nuclear translocation, which prevents the activation of growth-promoting transcription factors necessary for entry into the S phase. nih.gov

G2/M Phase Arrest: Other CEU derivatives act as antimitotic agents, arresting the cell cycle in the G2/M phase. nih.govnih.gov This activity is a result of the compound covalently binding to the colchicine-binding site on β-tubulin. nih.govnih.gov This binding disrupts microtubule dynamics, preventing the formation of a functional mitotic spindle and thereby halting cell division at mitosis. nih.gov

The specific outcome (G0/G1 vs. G2/M arrest) is dependent on the precise chemical structure of the individual CEU derivative. nih.gov

| Cellular Target | Associated Mechanism | Resulting Cell Cycle Arrest |

| Thioredoxin-1 | Inhibition of nuclear translocation | G0/G1 Phase |

| β-Tubulin | Covalent binding to colchicine site, disrupting microtubule dynamics | G2/M Phase |

Induction of Apoptotic Processes and Other Cell Death Mechanisms

The cytotoxicity of CEUs is mediated through the induction of programmed cell death. The primary pathway to apoptosis for many CEUs is a direct consequence of their antimitotic activity. By disrupting microtubule function and causing a G2/M phase arrest, these compounds trigger a state known as mitotic catastrophe, which subsequently leads to apoptosis. nih.govnih.govnih.gov

Furthermore, studies on the broader class of diarylurea compounds have shown they can interfere with the core machinery of apoptosis. Some diarylureas have been found to inhibit caspase activation by preventing the assembly of the apoptosome, a large protein complex required to activate caspase-9 and initiate the downstream caspase cascade. nih.gov This indicates that urea-based compounds can modulate cell death pathways at multiple key points.

Anti-angiogenic Mechanisms

The CEU class of soft alkylating agents demonstrates significant anti-angiogenic properties. nih.gov Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Research has shown that CEUs can inhibit the migration and proliferation of endothelial cells in a dose-dependent manner. nih.gov This effect is consistent with their mechanism as microtubule-disrupting agents, as the endothelial cell cytoskeleton is essential for the cell motility and morphological changes required for forming new vascular tubes.

Structure Activity Relationship Sar and Rational Design Principles of N 2 Chloroethyl N 3 Pyridinyl Urea Analogues

Identification of Core Pharmacophoric Elements

Role of the 3-Pyridinyl Ring in Biological Recognition

The 3-pyridinyl ring serves as the aromatic component that influences the molecule's physicochemical properties and its specific interactions with biological targets. The pyridine (B92270) ring, a common scaffold in medicinal chemistry, can modulate properties such as aqueous solubility, metabolic stability, and the ability to form hydrogen bonds. nih.gov

Systematic Exploration of Substituent Effects

To optimize the biological activity of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea, researchers have explored the effects of various substituents on the core structure. These modifications can influence the compound's potency, selectivity, and pharmacokinetic profile.

Influence of Alkyl and Alkoxy Substituents on Biological Activity

While specific data on alkyl and alkoxy-substituted this compound is limited, SAR studies on analogous N-phenyl-N'-(2-chloroethyl)ureas provide valuable insights. In these related series, the introduction of small alkyl and alkoxy groups on the aromatic ring has been shown to modulate antiproliferative activity. researchgate.net

For instance, studies on N-(3-omega-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas, which exhibited nanomolar growth inhibitory activity, prompted investigations into the importance of lower alkyl and alkoxy groups. researchgate.net The position and nature of these substituents can affect the hydrophobic and electronic properties of the molecule, thereby influencing its interaction with the binding site on the target protein. A review of pyridine derivatives indicated that the presence and position of methoxy (B1213986) (-OMe) groups can enhance antiproliferative activity. nih.gov

Table 1: Illustrative SAR of Alkyl and Alkoxy Substituents on a Phenylurea Core (Analogous System)

| Compound ID | Aromatic Ring Substituent | Relative Antiproliferative Activity |

| Parent | Unsubstituted Phenyl | Baseline |

| Analog 1 | 4-Methylphenyl | Increased |

| Analog 2 | 4-Methoxyphenyl | Increased |

| Analog 3 | 3,4-Dimethoxyphenyl | Potentially Enhanced |

This table is illustrative and based on general findings for N-aryl-N'-(2-chloroethyl)ureas, not specifically this compound.

Impact of Hydroxylated Chain Length and Positionality

The introduction of hydroxylated alkyl chains on the aromatic ring has been explored as a strategy to improve the pharmacological profile of CEU analogues. Studies on N-(3-omega-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas have shown that the presence and length of a hydroxylated chain can significantly impact biological activity. researchgate.net

These hydroxyl groups can introduce additional hydrogen bonding interactions with the biological target, potentially increasing binding affinity. Furthermore, they can improve the aqueous solubility of the compounds. The position of the hydroxylated chain on the aromatic ring is also a critical factor, as it determines the spatial orientation of the hydroxyl group within the binding pocket. Research on other pyridine derivatives has also shown that the presence of hydroxyl (-OH) groups can enhance antiproliferative activity. nih.gov

Table 2: Effect of Hydroxylated Chain on the Activity of Phenylurea Analogues

| Compound ID | Aromatic Ring Substituent | Chain Length | Relative Activity |

| Parent | Phenyl | N/A | Baseline |

| Analog A | 3-(2-Hydroxyethyl)phenyl | 2 | Increased |

| Analog B | 3-(3-Hydroxypropyl)phenyl | 3 | Potentially Optimized |

| Analog C | 4-(2-Hydroxyethyl)phenyl | 2 | Activity Dependent on Position |

This table is based on findings for analogous N-phenyl-N'-(2-chloroethyl)urea derivatives and serves as an illustrative example.

Stereochemical Considerations in Activity Profiles

Stereochemistry can play a profound role in the biological activity of chiral molecules. If a chiral center is introduced into the structure of this compound analogues, the resulting enantiomers or diastereomers may exhibit different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

Correlation of Molecular Electrophilicity with Biological Potency

The biological activity of N-(2-chloroethyl)-N'-aryl ureas is intrinsically linked to the electrophilic character of the molecule. The N-(2-chloroethyl)urea moiety functions as a weak alkylating agent, which is crucial for its mechanism of action, often involving covalent interaction with biological targets like tubulin. nih.gov The reactivity of the 2-chloroethyl group, and thus the biological potency of the compound, can be modulated by the electronic properties of the substituted aryl (or pyridinyl) ring.

Research on analogous N-phenyl-N'-(2-chloroethyl)ureas suggests that increasing the electrophilic character of the molecule may lead to an enhancement of antiproliferative activity. nih.gov Electron-withdrawing groups on the aromatic ring can increase the partial positive charge on the urea (B33335) nitrogen and, through inductive effects, on the terminal carbon of the chloroethyl group. This enhanced electrophilicity facilitates the formation of a reactive aziridinium (B1262131) ion intermediate, which is believed to be the ultimate alkylating species. This, in turn, can lead to a more efficient covalent modification of the target protein.

The relationship between the electronic nature of substituents on the pyridinyl ring and the anticipated biological potency can be summarized as follows:

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -F) groups are expected to increase the electrophilicity of the chloroethyl moiety. This heightened reactivity is hypothesized to correlate with increased biological potency, although it may also impact selectivity and toxicity.

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups may decrease the electrophilicity of the alkylating group, potentially leading to lower biological potency compared to analogues with electron-withdrawing substituents.

The following interactive table illustrates the theoretical impact of substituents on the pyridinyl ring on the molecule's electrophilicity and expected biological activity.

| Substituent on Pyridinyl Ring | Electronic Effect | Expected Impact on Electrophilicity of Chloroethyl Group | Predicted Biological Potency |

| -NO₂ | Strong Electron-Withdrawing | Significant Increase | High |

| -CN | Moderate Electron-Withdrawing | Moderate Increase | Moderate to High |

| -Cl | Weak Electron-Withdrawing | Slight Increase | Moderate |

| -H (Unsubstituted) | Neutral | Baseline | Baseline |

| -CH₃ | Weak Electron-Donating | Slight Decrease | Low to Moderate |

This table represents a theoretical correlation based on established chemical principles. Actual biological potencies require experimental validation.

Bioisosteric Strategies and Pharmacophore Mimicry (e.g., Combretastatin A-4 Analogues)

The rational design of this compound analogues heavily employs bioisosteric replacement and pharmacophore mimicry to achieve desired therapeutic profiles. A prominent example is the design of these ureas as analogues of the potent natural antimitotic agent, Combretastatin A-4.

Pharmacophore Mimicry of Combretastatin A-4: Combretastatin A-4 is a powerful inhibitor of tubulin polymerization that binds to the colchicine-binding site. Its structure features a trimethoxyphenyl ring (A-ring) and a substituted phenyl ring (B-ring) connected by an ethylene (B1197577) bridge. Structure-activity relationship studies have revealed that the N-phenyl-N'-(2-chloroethyl)urea scaffold can act as a pharmacophore that effectively mimics the trimethoxyphenyl A-ring of Combretastatin A-4. nih.gov In these analogues, the urea-based scaffold is designed to occupy the same binding pocket as the trimethoxyphenyl moiety, while an attached aromatic group mimics the B-ring of Combretastatin A-4. This mimicry allows the compounds to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Bioisosteric Strategies: Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a key strategy in modifying the lead compound. In the context of this compound, the most significant bioisosteric replacement is the substitution of a phenyl ring with a pyridinyl ring.

Phenyl vs. Pyridinyl Ring: The replacement of a benzene (B151609) ring with a pyridine ring is a common tactic in medicinal chemistry. nih.govcambridgemedchemconsulting.com While both are aromatic, the nitrogen atom in the pyridine ring introduces significant changes:

It acts as a hydrogen bond acceptor, potentially forming additional interactions with the biological target.

It increases the polarity and can improve the aqueous solubility of the compound.

It can alter the metabolic profile of the drug.

The table below outlines common bioisosteric replacements for the pyridinyl ring and the rationale behind their use.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |

| 3-Pyridinyl | Phenyl | Reduce polarity, investigate role of pyridine nitrogen | Altered solubility and binding interactions |

| 3-Pyridinyl | Thiazolyl | Modulate aromaticity, introduce additional heteroatoms | Changes in metabolic stability and target affinity |

| 3-Pyridinyl | Pyrimidinyl | Increase hydrogen bonding potential, alter electronics | Enhanced solubility and potency |

| 3-Pyridinyl | Substituted Phenyl | Fine-tune lipophilicity and electronic properties | Optimization of potency and pharmacokinetics |

These strategies of pharmacophore mimicry and bioisosteric replacement are powerful tools in the iterative process of drug design, allowing for the systematic modification of this compound to develop analogues with superior anticancer activity.

Preclinical Evaluation Strategies and Model Systems for N 2 Chloroethyl N 3 Pyridinyl Urea

In Vitro Biological Assessment in Defined Cell Line Models

The in vitro evaluation of novel chemical entities is foundational to cancer drug discovery. For a compound like N-(2-Chloroethyl)-N'-(3-pyridinyl)urea, this process involves a tiered approach, starting with broad screening for antiproliferative effects and progressing to detailed mechanistic studies.

The initial step in evaluating a potential anticancer agent is to determine its ability to inhibit the growth of cancer cells. This is typically quantified by GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a specific target) values across a panel of human cancer cell lines.

While specific GI50 data for this compound is not widely published, extensive research on its parent classes provides strong indicative data. The N-phenyl-N'-(2-chloroethyl)urea (CEU) class, which shares the critical 2-chloroethyl urea (B33335) pharmacophore, exhibits potent growth-inhibitory activity against a range of tumor cell lines, including human colon carcinoma (HT-29, LoVo), human skin melanoma (M21), and human breast carcinoma (MCF-7). nih.govnih.gov GI50 values for these compounds can be in the low micromolar to nanomolar range. nih.gov For instance, certain optimized CEU analogs have demonstrated GI50 values from 250 nM to 8 µM. nih.gov Similarly, studies on various pyridine-urea derivatives, which share the pyridinyl head group, also show significant antiproliferative effects against breast (MCF-7) and colon (HCT116) cancer cell lines, with some compounds achieving sub-micromolar efficacy. mdpi.com

Table 1: Representative Antiproliferative Activity of Analog Compounds

| Compound Class | Cell Line | Cancer Type | Activity Metric | Reported Value (µM) | Reference |

|---|---|---|---|---|---|

| N-phenyl-N'-(2-chloroethyl)urea | LoVo | Colon Adenocarcinoma | ID50 | 4 - 28 | nih.gov |

| Optimized CEU | HT-29 | Colon Carcinoma | GI50 | 0.25 - 8 | nih.gov |

| Optimized CEU | MCF-7 | Breast Carcinoma | GI50 | 0.25 - 8 | nih.gov |

| Pyridine-Urea Hybrid | MCF-7 | Breast Cancer | GI50 | 0.06 | mdpi.com |

| Pyridine-Urea Hybrid | HCT116 | Colon Cancer | GI50 | 0.33 | mdpi.com |

Mechanistic Cellular Assays (e.g., Enzyme Activity Modulation, Protein Localization Studies)

Understanding how a compound exerts its cytotoxic effects is crucial. For the analogs of this compound, two primary mechanisms of action have been elucidated.

The N-aryl-N'-(2-chloroethyl)urea (CEU) scaffold is well-established as a class of microtubule-disrupting agents. nih.gov The cytotoxicity of compounds like N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) is attributed to the alkylation of β-tubulin by the reactive 2-chloroethyl group, which occurs near the colchicine-binding site. nih.gov This covalent binding disrupts microtubule polymerization, leading to cell cycle arrest and subsequent cell death.

Conversely, the pyridine-urea scaffold has been explored for its ability to inhibit key signaling enzymes. Different pyridine-urea derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme in the de novo synthesis of pyrimidines. nih.govnih.govrsc.org This suggests that the pyridinyl moiety of this compound could direct it toward targets distinct from tubulin, presenting a potential dual mechanism of action.

Flow cytometry is a powerful technique used to analyze how a compound affects the progression of cells through the cell cycle (G0/G1, S, and G2/M phases). This analysis can reveal the specific phase in which a compound induces cell cycle arrest, providing clues about its mechanism of action.

Studies on the CEU analog, ICEU, demonstrate that treatment leads to an accumulation of cells in the G2 phase of the cell cycle. nih.gov This G2/M arrest is a hallmark of microtubule-disrupting agents. In contrast, other related pyridinyl urea compounds, specifically N-pyridinyl ureidobenzenesulfonates that inhibit DHODH, have been shown to cause cell cycle arrest in the S-phase. rsc.org Furthermore, high concentrations of urea itself have been observed to induce a transient delay in the G2/M phase in certain cell types. nih.gov

Table 2: Reported Cell Cycle Effects of Analog Compounds

| Compound Class/Analog | Primary Mechanism | Phase of Arrest | Reference |

|---|---|---|---|

| N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) | Tubulin Alkylation | G2 | nih.gov |

| N-pyridinyl ureidobenzenesulfonates | DHODH Inhibition | S-Phase | rsc.org |

Apoptosis and Other Cell Death Pathway Induction Studies

A successful anticancer agent should ideally trigger programmed cell death, or apoptosis, in tumor cells. The induction of apoptosis by this compound analogs has been confirmed through various assays.

Flow cytometry analysis of ICEU-treated cells revealed an increase in the sub-G1 cell population, which is a key indicator of apoptotic DNA fragmentation. nih.gov The induction of apoptosis by urea-containing compounds can also be measured more directly. For example, high concentrations of urea have been shown to activate caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Similarly, metal complexes incorporating 2-pyridyl ureas have been demonstrated to induce apoptosis through the activation of caspases 3 and 7. researchgate.net

In Vivo Efficacy Studies in Established Animal Models

Following promising in vitro results, the evaluation of an anticancer compound progresses to in vivo models to assess its efficacy in a whole-organism setting.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for preclinical in vivo efficacy testing. For a compound like this compound, relevant models would include those for colon adenocarcinoma and neuroblastoma, given the broad activity of its parent compounds.

Direct in vivo data for this compound is not available, but studies on its analogs are informative. The CEU analog ICEU, when administered to mice bearing a CT-26 murine colon carcinoma xenograft, resulted in significant tumor growth inhibition. nih.gov Other 1-aryl 3-(2-chloroethyl)urea derivatives have been shown to significantly enhance the survival time of mice with L1210 leukemia tumors. nih.gov Furthermore, related nitrosoureas containing the 2-chloroethyl moiety demonstrated high activity against transplantable mouse colon adenocarcinomas. nih.gov

While neuroblastoma remains a critical target for novel therapies, specific in vivo efficacy studies of CEU or pyridinyl urea analogs in neuroblastoma xenograft models are not prominently featured in the reviewed literature, highlighting an area for future investigation. nih.govnih.gov

Leukemia Models for Antineoplastic Activity

The preclinical assessment of the antineoplastic activity of this compound and its analogs has utilized established rodent leukemia models. These models are fundamental for initial in vivo screening to determine potential therapeutic efficacy against hematological malignancies.

A key study in this area involved the evaluation of a related nitrosourea (B86855) derivative, 1-(2-chloroethyl)-1-nitroso-3-(3-pyridyl)-urea hydrochloride (pyridyl-3-CNU . HCl), in the L 5222 rat leukemia model. The L 5222 model is a transplantable leukemia line in rats that provides a system for assessing the chemotherapeutic effects of novel compounds.

In addition to rat models, murine leukemia models are commonly employed for this class of compounds. For instance, various 1-aryl 3-(2-chloroethyl)ureas (CEUs) have been tested in BDF1 mice bearing L1210 leukemia tumors. nih.gov The L1210 cell line is a lymphocytic leukemia of murine origin that has been a cornerstone in cancer drug development for decades. The use of such models allows for standardized evaluation of a compound's ability to impact tumor progression and survival in a living organism.

The human promyelocytic leukemia cell line HL-60 and the CCRF-CEM cell line, derived from a patient with acute lymphoblastic leukemia, also serve as crucial in vitro and xenograft models for studying the cellular and molecular events of leukemic cell proliferation and for screening potential antileukemic agents. nih.govnih.gov

Evaluation of Antineoplastic Efficacy and Survival Benefit

The primary goals of using animal models are to evaluate a compound's ability to inhibit tumor growth and to confer a survival benefit. The findings for compounds related to this compound have shown varied outcomes depending on the specific analog and the model used.

In the rat leukemia L 5222 model, the nitrosourea derivative, 1-(2-chloroethyl)-1-nitroso-3-(3-pyridyl)-urea hydrochloride, was investigated for its chemotherapeutic activity. Notably, this specific compound, along with its non-hydrochloride form, did not result in cures in this preterminal leukemia model. This contrasts with other chloroethylnitrosoureas tested in the same study, which did lead to cures.

Conversely, studies on other structurally related 1-aryl 3-(2-chloroethyl)ureas demonstrated significant antineoplastic activity and survival benefits in the L1210 murine leukemia model. nih.gov For example, the administration of certain CEUs to mice bearing L1210 tumors significantly enhanced their survival time compared to control groups. nih.gov One particularly cytotoxic derivative provided a median survival time 1.77 times that of the control group. nih.gov These results highlight the structural sensitivity of the antineoplastic effects within the broader class of chloroethyl ureas.

Table 1: Antineoplastic Efficacy of Selected Chloroethyl Urea Derivatives in Leukemia Models

| Compound/Derivative | Animal Model | Efficacy Outcome |

|---|---|---|

| 1-(2-chloroethyl)-1-nitroso-3-(3-pyridyl)-urea HCl | Rat Leukemia L 5222 | Did not effect cures |

| 1-Aryl 3-(2-chloroethyl)ureas (general) | Murine L1210 Leukemia | Significantly enhanced survival time |

This table summarizes findings from studies on derivatives related to this compound, illustrating the use of leukemia models to assess in vivo efficacy.

Methodological Considerations and Translational Relevance of Animal Models

While indispensable for preclinical drug discovery, the use of animal models, particularly rodent models, comes with significant methodological considerations that impact their translational relevance to human clinical trials. mdpi.comnih.gov The successful translation of findings from animal studies to clinical practice is often limited, with a low percentage of agents showing efficacy in animal models ultimately succeeding in human trials. osf.ionih.gov

Several factors contribute to this translational gap. Rodent models, while cost-effective and genetically manipulable, have physiological and genetic differences from humans that can lead to different responses to therapeutic agents. mdpi.comosf.io The tumor microenvironment in conventional xenograft models, which often use immunodeficient mice, does not fully replicate the complexity of the human immune system, a critical factor in cancer progression and treatment response. mdpi.comnih.gov Furthermore, the rapid growth rate of transplanted tumors in animals may not accurately reflect the progression of spontaneous tumors in humans. nih.gov

The choice of model is critical. For leukemia, murine models and genetically engineered mouse models (GEMMs) are prevalent, but may not fully represent the clinical complexity of human leukemias like Chronic Lymphocytic Leukemia (CLL). nih.govyoutube.com This has led to a push towards developing humanized mouse models, where a human immune system is engrafted into immunodeficient mice, providing a more relevant context for testing therapies. youtube.com

An emerging and increasingly favored alternative is the use of patient-derived xenograft (PDX) models. nih.govnih.gov In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse, which tends to retain the primary genetic and histological features of the original human tumor. nih.govyoutube.com These "avatar" models are considered to have higher predictive value for clinical outcomes and are valuable platforms for preclinical drug evaluation and personalized medicine strategies. nih.govyoutube.com However, even PDX models have limitations, as the tumor is still growing in a murine host environment. youtube.com The interpretation of data from any animal model must therefore be done with a clear understanding of its inherent limitations and context. nih.govdrexel.edu

Complementary Ex Vivo and In Silico Approaches in Preclinical Research

To refine, reduce, and in some cases replace animal testing, as well as to accelerate the drug discovery process, preclinical research increasingly integrates complementary ex vivo and in silico methods. These approaches provide valuable insights into a compound's mechanism of action, potential efficacy, and structure-activity relationships (SAR) before and alongside in vivo studies.

Ex vivo studies typically involve testing compounds on cultured human cancer cell lines or on primary cells isolated from patients. For compounds like this compound, cytotoxicity assays on various leukemia cell lines (e.g., K-562, CCRF-CEM, HL-60) are a primary step. nih.govnih.gov These assays, such as the MTT assay, can determine the concentration of a compound required to inhibit cell growth by 50% (IC50), allowing for the rapid screening of numerous derivatives and the identification of the most potent candidates for further study. nih.govnih.govnih.gov

In silico approaches use computational power to model and predict the biological activity of chemical structures. These methods include:

Molecular Docking: This technique predicts how a compound (ligand) binds to the active site of a biological target, such as an enzyme or receptor. For urea derivatives, which are known to target proteins like tubulin and various kinases, docking studies can elucidate potential binding modes and energies. researchgate.netnih.govnih.govmdpi.com This helps in understanding the mechanism of action and in rationally designing more potent molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov By analyzing how different chemical features (descriptors) correlate with anticancer activity, QSAR can predict the efficacy of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more promising candidates. nih.govumn.edu

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for a molecule to interact with a specific target. A validated pharmacophore model can then be used to screen large virtual databases for new compounds that fit the model and are likely to be active. nih.govnih.govresearchgate.net

By combining these computational and cell-based methods with traditional animal models, researchers can build a more comprehensive and predictive preclinical data package, improving the efficiency and success rate of bringing new anticancer agents to the clinic.

Table 2: Complementary Preclinical Research Methods

| Method Type | Technique | Application in Drug Discovery | Example Target/Model for Urea Derivatives |

|---|---|---|---|

| Ex Vivo | Cell-Based Cytotoxicity Assays (e.g., MTT) | Screen for anticancer activity; determine IC50 values. | Leukemia cell lines (K-562, HL-60, CCRF-CEM) nih.govnih.gov |

| In Silico | Molecular Docking | Predict binding affinity and interaction with a biological target. | Tubulin, VEGFR-2, ASK1 Kinase nih.govnih.govmdpi.com |

| In Silico | QSAR Modeling | Predict activity of new compounds based on chemical structure. | Leukemia RPMI-8226 cell line active agents umn.edu |

| In Silico | Pharmacophore Modeling | Identify key structural features for activity; screen virtual libraries. | Tubulin inhibitors nih.gov |

This table outlines common ex vivo and in silico methods that supplement animal testing in the preclinical evaluation of novel compounds.

Computational Methodologies and in Silico Modeling in N 2 Chloroethyl N 3 Pyridinyl Urea Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For N-(2-Chloroethyl)-N'-(3-pyridinyl)urea and related compounds, docking studies have been crucial in understanding their interaction with the protein tubulin.

Research has identified that N-aryl-N'-(2-chloroethyl)ureas (CEUs) act as antimicrotubule agents by interacting with β-tubulin near the colchicine-binding site. nih.gov Molecular docking simulations have been employed to explore the binding mode of CEU derivatives within this site. These studies help to visualize and understand the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Computational analyses of related compounds have demonstrated efficient binding within the colchicine-binding site on tubulin. mdpi.com For the broader class of CEUs, these models are compared with the X-ray crystal structure of tubulin-colchicine complexes to analyze similarities and validate the predicted binding poses. nih.gov This approach helps to understand the structural requirements for effective binding and provides a basis for designing new derivatives with enhanced affinity and specificity for β-tubulin. nih.gov

A key feature of the biological activity of CEUs is their ability to form covalent bonds with their target protein. nih.gov Computational models have been essential in predicting and understanding the mechanism of this covalent adduct formation. The chloroethylurea moiety is known to be a reactive group capable of alkylating nucleophilic residues on the target protein.

Studies combining mass spectrometry and molecular modeling have revealed that CEUs covalently modify β-tubulin. nih.gov The predicted mechanism involves the formation of an aziridinium (B1262131) ion from the 2-chloroethyl group, which then acts as an electrophile. This reactive intermediate is positioned to be attacked by a nucleophilic residue in the binding pocket. For the CEU class, the glutamic acid residue at position 198 (Glu198) in β-tubulin has been identified as the site of covalent modification, resulting in its acylation. nih.govnih.gov This covalent interaction is uncommon and leads to a disruption of microtubule stability and dynamics. nih.gov The formation of this covalent adduct is believed to be a critical step leading to microtubule depolymerization and subsequent cellular effects. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Binding Energetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not extensively documented in the provided literature, the methodology is widely applied to understand ligand-protein interactions for similar systems, such as other urea (B33335) derivatives. nih.govmdpi.com

MD simulations can provide detailed information on the conformational landscape of the ligand, revealing its flexibility and preferred shapes when free in solution versus when bound to its target. For a compound like this compound, MD simulations would be used to:

Assess the stability of the binding pose predicted by molecular docking.

Analyze the conformational changes in both the ligand and the protein (tubulin) upon binding.

Calculate the binding free energy, offering a quantitative measure of the affinity between the ligand and its target. This helps in ranking different derivatives and understanding the energetic contributions of specific interactions.

Simulate the dynamic process of the covalent bond formation, providing insights into the transition state and the energy barriers involved.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They involve creating mathematical models that correlate the chemical structure of compounds with their biological activity. slideshare.net For the class of N-aryl-N'-(2-chloroethyl)ureas, QSAR has been pivotal in identifying the key physicochemical properties that govern their potency.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that have been successfully applied to CEU derivatives to understand their structure-activity relationships. nih.gov These methods build models by correlating the biological activity of a set of compounds with their 3D steric and electrostatic fields (CoMFA) and additionally with hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (CoMSIA). nih.gov

A study on 56 structurally related CEU derivatives developed robust CoMFA and CoMSIA models to explain their cell growth inhibition activities. nih.gov The resulting models showed good predictive power, which is essential for designing new compounds with potentially enhanced activity. nih.gov The contour maps generated from these analyses provide a visual guide, indicating regions where modifications to the molecular structure would likely lead to increased or decreased biological activity. For example, the models can highlight areas where bulky (sterically favored) groups are preferred or where positive or negative electrostatic potential would be beneficial for interaction with the target. nih.govresearchgate.net

| 3D-QSAR Model Statistics for CEU Derivatives | |

| Model Type | Cross-Validated r² (q²) |

| CoMFA | 0.639 |

| CoMSIA | 0.743 |

| This table presents the statistical robustness of CoMFA and CoMSIA models developed for N-phenyl-N'-(2-chloroethyl)ureas, indicating good internal predictive capability. The cross-validated r² (q²) value measures the predictive performance of the model. Data sourced from Fortin et al., 2008. nih.gov |

QSAR studies fundamentally rely on molecular descriptors that quantify various properties of a molecule. slideshare.net These descriptors fall into several categories, including electronic, steric, and hydrophobic parameters.

Electronic Parameters: These describe the electronic properties of a molecule, such as the distribution of charges and the ability to donate or withdraw electrons. The Hammett constant (σ) is a classic example used to quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. slideshare.netmlsu.ac.in Electrophilicity is a crucial parameter for CEUs, as the formation of the reactive aziridinium ion and the subsequent covalent reaction with tubulin is an electrophilic attack. nih.gov

Steric Parameters: These relate to the size and shape of the molecule. mlsu.ac.in Descriptors like Taft's steric factor (Es) and molar refractivity quantify the bulk of substituents. slideshare.netmlsu.ac.in In the context of CoMFA and CoMSIA, the steric fields directly map the spatial requirements for optimal binding within the colchicine-binding site of tubulin. nih.gov

For the CEU class, QSAR analyses have demonstrated that lipophilicity (a hydrophobic parameter) can also be a key driver of activity. nih.gov By systematically varying substituents on the aryl ring of CEUs and analyzing the resulting changes in activity, these models provide a predictive framework to guide the synthesis of new derivatives, such as this compound, with improved potency. nih.govnih.gov

De Novo Design and Virtual Screening of Novel this compound Analogues

De novo design and virtual screening are powerful computational techniques used to identify and optimize novel bioactive molecules. These methods are particularly valuable in the early stages of drug discovery for exploring vast chemical spaces and prioritizing compounds for synthesis and biological testing.

De Novo Design: This computational approach involves the construction of novel molecular structures from the ground up, based on the structural information of a biological target, such as an enzyme's active site. For this compound, a de novo design strategy would typically begin with the identification of a potential protein target. The process would then involve using algorithms to generate fragments or atoms that are complementary to the binding pocket of the target. These fragments are then linked together to create novel molecules that are predicted to have high binding affinity and specificity. The goal would be to design analogues of this compound with improved therapeutic properties.

Virtual Screening: In contrast to building new molecules, virtual screening involves searching large databases of existing compounds to identify those that are most likely to bind to a specific biological target. This can be done through two primary approaches:

Ligand-based virtual screening: This method relies on the knowledge of other molecules (ligands) that are known to interact with the target of interest. A model, or pharmacophore, is built based on the key chemical features of these known active ligands. This pharmacophore is then used as a query to search for other molecules in a database that possess similar features.

Structure-based virtual screening: This approach requires the three-dimensional structure of the biological target, which is often determined through techniques like X-ray crystallography or cryo-electron microscopy. Molecular docking simulations are then used to predict how each molecule in a virtual library will bind to the target. The molecules are ranked based on their predicted binding affinity, and the top-ranking compounds are selected for further investigation.

In the context of this compound, virtual screening could be employed to identify analogues with potentially enhanced activity. For instance, a study on pyrrolizine derivatives bearing urea/thiourea moieties utilized pharmacophore-based virtual screening to identify potent inhibitors of cyclin-dependent kinase 2 (CDK2). This highlights how such a strategy could be applied to discover novel analogues of this compound with specific biological activities.

Illustrative Data from Virtual Screening of Phenyl-Urea Analogs:

The following table represents hypothetical data from a virtual screening campaign to identify potential inhibitors of a target protein, showcasing the types of results generated in such studies.

| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |

| This compound | (Reference) | -7.2 | 0 |

| Analogue 1 | N-(2-Fluoroethyl)-N'-(3-pyridinyl)urea | -7.5 | 0 |

| Analogue 2 | N-(2-Chloroethyl)-N'-(4-pyridinyl)urea | -7.1 | 0 |

| Analogue 3 | N-(2-Chloroethyl)-N'-(3-pyridinyl)thiourea | -7.8 | 0 |

| Analogue 4 | N-(2-Chloroethyl)-N'-(5-chloro-3-pyridinyl)urea | -8.2 | 0 |

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results for this compound.

In Silico Assessment of Reaction Pathways and Molecular Reactivity

Computational methods are also instrumental in elucidating the reaction mechanisms and predicting the chemical reactivity of molecules like this compound.

Assessment of Reaction Pathways: Theoretical calculations can be used to map out the potential energy surface of a chemical reaction, identifying the transition states and intermediates involved. This provides a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions. For a molecule like this compound, which contains a reactive chloroethyl group, understanding its potential reaction pathways is crucial. For example, studies on the degradation of urea by reactive chlorine species have proposed mechanisms involving the formation of chloramines and chloramides as intermediates. Similar computational investigations could be applied to predict how the chloroethyl group of this compound might react under various conditions, such as through nucleophilic substitution or elimination reactions.

Molecular Reactivity Analysis: Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules. DFT calculations can provide insights into various molecular properties that govern reactivity, including:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of intermolecular interactions.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within a molecule, identifying the most likely sites for nucleophilic, electrophilic, and radical attack.

For this compound, DFT calculations could be used to predict the most reactive sites in the molecule. For instance, the nitrogen atoms of the pyridine (B92270) ring and the urea moiety, as well as the oxygen atom of the carbonyl group, would likely be identified as nucleophilic centers, while the carbon atom attached to the chlorine atom would be an electrophilic center. Such analyses are crucial for understanding the molecule's potential interactions with biological macromolecules and for predicting its metabolic fate.

Illustrative DFT-Calculated Reactivity Descriptors for Pyridinyl Urea Derivatives:

The following table provides a hypothetical comparison of DFT-calculated reactivity descriptors for this compound and a related analogue.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -6.8 | -1.2 | 5.6 | 4.5 |

| N-(2-Chloroethyl)-N'-(4-pyridinyl)urea | -6.9 | -1.1 | 5.8 | 3.8 |

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results for this compound.

Future Prospects and Uncharted Territories in N 2 Chloroethyl N 3 Pyridinyl Urea Research

Identification of Novel Molecular and Cellular Targets

While direct molecular targets of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea are not yet definitively identified in the literature, research on structurally similar compounds provides a fertile ground for future investigation. The N-phenyl-N'-(2-chloroethyl)ureas (CEUs), for instance, are a closely related class of compounds known to function as monoalkylating agents. ulaval.ca Studies have shown that CEUs can covalently bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase. ulaval.canih.govnih.gov This anti-mitotic mechanism is a primary avenue for investigation for this compound. Future research should aim to confirm if the pyridinyl moiety alters this interaction or imparts specificity for particular tubulin isoforms.

Beyond the cytoskeleton, other target families are emerging for urea-based compounds. Recent studies have identified pyridin-2-yl urea (B33335) derivatives as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com The MAPK cascades are implicated in a host of cellular processes and diseases, suggesting that this compound could have activities in cellular signaling pathways far beyond microtubule disruption. The identification of such novel targets will require sophisticated screening platforms and proteomic approaches to map the compound's interactome within the cell, potentially revealing unexpected mechanisms and therapeutic applications. The exploration of how the diaryl urea moiety engages with protein targets through a combination of hydrogen bonds and various π-interactions will be crucial in this endeavor. mdpi.com

Advancements in Synthetic Strategies for Enhanced Analog Libraries

The generation of diverse analog libraries is fundamental to exploring the structure-activity relationship (SAR) and optimizing the properties of a lead compound. The foundational synthesis of this compound involves a straightforward reaction between 3-aminopyridine (B143674) and 2-chloroethylisocyanate. prepchem.com However, to fully explore the chemical space around this scaffold, more advanced and high-throughput synthetic strategies are necessary.

Future efforts will likely focus on combinatorial chemistry, employing techniques like solid-phase and split-mix synthesis to rapidly generate vast libraries of related compounds. wikipedia.orgnih.gov These methods allow for the systematic variation of different parts of the molecule—for example, by introducing diverse substituents onto the pyridine (B92270) ring or by altering the chloroethyl side chain. The development of novel synthetic routes to access a wider range of functionalized 3-aminopyridine precursors, potentially using modern transition-metal-catalyzed cross-coupling and cyclization reactions, will be essential. nih.gov Such strategies enable the creation of libraries with greater structural diversity, which is key to identifying analogs with enhanced potency, selectivity, and improved physicochemical properties. openaccessjournals.comnih.govresearchgate.net

Table 1: Overview of Synthetic Strategies for Pyridinylurea Analog Libraries

| Strategy | Description | Key Advantage | Relevant Findings |

|---|---|---|---|

| Direct Synthesis | Nucleophilic addition of an aminopyridine to an isocyanate. prepchem.com | Simple, high-yielding for specific target synthesis. | Foundational method for producing the core compound. |

| Precursor Diversification | Use of modern catalytic methods (e.g., cross-coupling) to create a wide range of substituted aminopyridine precursors. nih.gov | Allows for systematic exploration of substituents on the pyridine ring to fine-tune activity and properties. | Advances in pyridine synthesis enable access to previously unavailable building blocks. nih.gov |

| Combinatorial Chemistry | Automated or semi-automated high-throughput synthesis of large numbers of compounds in parallel. openaccessjournals.com | Rapid generation of extensive libraries for screening. | Accelerates the drug discovery and lead identification process. nih.gov |

| Solid-Phase Synthesis | Anchoring the growing molecule to a solid support, simplifying purification and enabling multi-step reactions. nih.gov | Facilitates multi-step synthesis and purification, ideal for library generation. | A core technology for combinatorial chemistry, widely used for nitrogen heterocycles. nih.gov |

| Alternative Routes | Exploring different reaction mechanisms, such as the acid-catalyzed reaction of pyridine N-oxides with cyanamides. mdpi.com | Provides alternative pathways to overcome limitations of traditional methods and access novel structures. | Offers different ways to form the urea linkage, potentially improving yields or substrate scope. mdpi.com |

Integration of Multi-Omics and Systems Biology Approaches in Preclinical Studies

To move beyond a single-target, single-pathway understanding, future preclinical studies on this compound must integrate multi-omics and systems biology approaches. This holistic view can uncover the full spectrum of a compound's biological effects and predict its behavior in a complex biological system.

Proteomics: Mass spectrometry-based proteomics can be used to identify the direct binding partners of the compound, confirming targets like tubulin or discovering novel ones like ASK1. It can also quantify changes in the global proteome following treatment, revealing downstream pathway modulations.

Transcriptomics (RNA-Seq): By analyzing changes in gene expression, transcriptomics can provide a broad overview of the cellular response to the compound, identifying upregulated or downregulated pathways and potential mechanisms of resistance.

Metabolomics: This approach assesses how the compound alters the metabolic state of the cell. Given that cell cycle arrest and signaling pathways are intrinsically linked to cellular metabolism, metabolomics can provide crucial functional insights.

Systems Biology: The true power of these approaches lies in their integration. Systems biology uses computational tools to combine proteomics, transcriptomics, metabolomics, and other data into a comprehensive network model. This can reveal emergent properties, predict off-target effects, and identify synergistic relationships with other agents, guiding the rational design of future experiments and therapeutic strategies.

Refinement of Computational Models for Drug Design and Mechanism Prediction

Computational chemistry is an indispensable tool in modern drug discovery, and its role in the study of this compound is set to expand. While initial in silico studies may rely on established methods, the future lies in refining these models for greater predictive accuracy.

Quantitative Structure-Activity Relationship (QSAR) models will continue to be important for correlating molecular descriptors with biological activity, thereby guiding the design of new analogs with potentially greater potency. researchgate.netnih.govnih.gov However, the refinement of these models with larger and more diverse datasets will be critical. Molecular docking simulations are essential for visualizing how the compound might interact with the active sites of putative targets like tubulin or kinases. ajchem-a.comnih.gov

Future advancements will focus on more dynamic and computationally intensive methods. Molecular Dynamics (MD) simulations, for example, can predict the stability of a ligand-protein complex over time, providing a more realistic picture than static docking poses. researchgate.net Furthermore, there is a recognized need to improve the fundamental accuracy of the calculations themselves. Studies have shown that standard Density Functional Theory (DFT) calculations can have significant errors in the calculated energies of small molecules like urea, necessitating the use of corrections to ensure the reliability of predicted reaction energies and mechanisms. nih.gov The integration of machine learning and artificial intelligence into these models promises to further accelerate the design-synthesize-test cycle. nih.gov

Table 2: Computational Approaches in Pyridinylurea Research

| Technique | Application | Future Refinement |

|---|---|---|

| QSAR | Predicts biological activity from chemical structure; guides analog design. researchgate.net | Integration of machine learning; use of larger, more diverse training sets. nih.gov |

| Molecular Docking | Predicts the binding pose and affinity of the compound within a protein's active site. ajchem-a.com | Use of flexible receptor models; improved scoring functions. |

| Molecular Dynamics (MD) | Simulates the movement of the compound and protein over time to assess binding stability. researchgate.net | Longer simulation times on more complex systems; enhanced force fields. |

| Free Energy Calculations | Quantitatively predicts the binding affinity between the compound and its target. mdpi.com | Increased accuracy and computational efficiency of methods like FEP and TI. |

| DFT Calculations | Models reaction mechanisms and electronic properties. nih.gov | Application of corrections to mitigate known systematic errors for key molecules. nih.gov |

Bridging Fundamental Preclinical Discoveries to Advanced Therapeutic Concepts

The ultimate goal of this research is to translate fundamental laboratory discoveries into viable therapeutic concepts. The initial preclinical findings, largely inferred from analogs, point towards a mechanism involving alkylation of intracellular proteins like tubulin. ulaval.ca A key future direction will be to determine if this compound acts as a "soft alkylating agent"—reactive enough to covalently modify its intended target but with a low enough reactivity to avoid widespread, non-specific alkylation and associated toxicity.

Bridging these findings to advanced concepts requires several steps. One avenue is to leverage the unique chemical properties of the pyridinyl group. This moiety may alter the compound's solubility, tissue distribution, and metabolic stability compared to its phenyl counterparts, potentially opening up new therapeutic windows or reducing off-target effects. Another advanced concept is the development of this compound as a "warhead" in a drug conjugate. By attaching it to a molecule that targets a specific cell type (e.g., a tumor-specific antibody), its activity could be precisely delivered, enhancing efficacy while minimizing systemic exposure.

Translating these concepts will necessitate moving from simple in vitro cell culture models to more complex systems, such as 3D organoids, patient-derived xenografts, and other relevant in vivo models. These studies are critical for understanding the compound's pharmacokinetics and for validating its therapeutic potential in a setting that more closely mimics human physiology.

Q & A

Q. What are the optimized synthetic routes for N-(2-Chloroethyl)-N'-(3-pyridinyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via urea linkage formation between 2-chloroethyl isocyanate and 3-aminopyridine. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane or DMF) to prevent hydrolysis of the isocyanate intermediate .

- Coupling agents : Carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) enhances urea bond formation efficiency .

- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions like oligomerization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Reported yields range from 65–85% depending on solvent and catalyst .

Q. Which spectroscopic and computational methods are most effective for structural characterization of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea?

- Methodological Answer :

- NMR : H and C NMR confirm the urea linkage (NH protons at δ 8.2–8.5 ppm) and pyridinyl/chloroethyl substituents .

- FT-IR : Peaks at ~1650 cm (urea C=O stretch) and ~1550 cm (pyridinyl ring vibrations) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., m/z 229.05 for CHClNO) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How can researchers design preliminary biological screens to assess the compound’s bioactivity?

- Methodological Answer :

- In vitro assays :

- Anticancer : MTT assays on cancer cell lines (e.g., P388 murine leukemia) at 1–100 µM doses .

- Enzyme inhibition : Test against kinases (e.g., Rho-kinase) using fluorescence-based ADP-Glo™ assays .

- Controls : Include cisplatin (anticancer) and Y-27632 (Rho-kinase inhibitor) for benchmarking .

Advanced Research Questions

Q. What mechanistic insights explain N-(2-Chloroethyl)-N'-(3-pyridinyl)urea’s anticancer activity, and how can resistance be studied?

- Methodological Answer :

- DNA alkylation : The 2-chloroethyl group forms DNA interstrand crosslinks, detectable via comet assays or γ-H2AX foci staining .